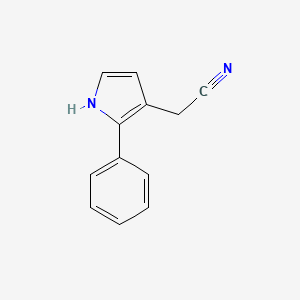
2-(2-phenyl-1H-pyrrol-3-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-phenyl-1H-pyrrol-3-yl)acetonitrile is a chemical compound with the molecular formula C12H10N2 It is a derivative of pyrrole, a five-membered heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-phenyl-1H-pyrrol-3-yl)acetonitrile typically involves the reaction of 2-phenylpyrrole with acetonitrile under specific conditions. One common method is the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the acetonitrile, followed by nucleophilic substitution on the 2-phenylpyrrole. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-phenyl-1H-pyrrol-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring or the pyrrole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as amines or alcohols.
Substitution: Halogenated derivatives or other substituted products depending on the electrophile used.
Applications De Recherche Scientifique
2-(2-phenyl-1H-pyrrol-3-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its structural similarity to bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-phenyl-1H-pyrrol-3-yl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-phenylpyrrole: A precursor in the synthesis of 2-(2-phenyl-1H-pyrrol-3-yl)acetonitrile.
Pyrrole-2-carboxaldehyde: Another pyrrole derivative with different functional groups.
2-(2-phenyl-1H-pyrrol-3-yl)ethanol: A structurally similar compound with an alcohol group instead of a nitrile group.
Uniqueness
This compound is unique due to its nitrile functional group, which imparts distinct reactivity and potential applications compared to other pyrrole derivatives. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research.
Propriétés
Numéro CAS |
89731-03-3 |
|---|---|
Formule moléculaire |
C12H10N2 |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
2-(2-phenyl-1H-pyrrol-3-yl)acetonitrile |
InChI |
InChI=1S/C12H10N2/c13-8-6-11-7-9-14-12(11)10-4-2-1-3-5-10/h1-5,7,9,14H,6H2 |
Clé InChI |
HOHSKJPHBGFCPO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C=CN2)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Propan-2-yl)carbamoyl]thiomorpholine-3-carboxylic acid](/img/structure/B15207673.png)

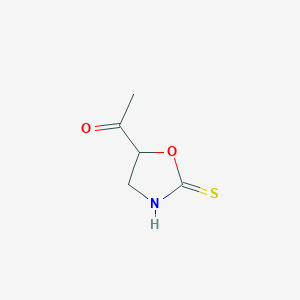
![methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B15207684.png)
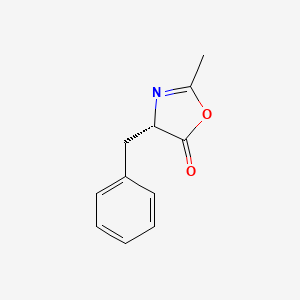


![3-(Methylthio)-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B15207718.png)
![2-(Difluoromethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B15207720.png)

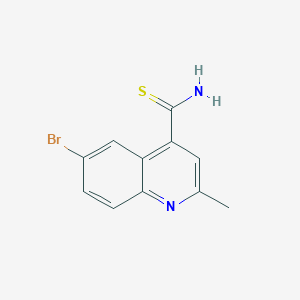
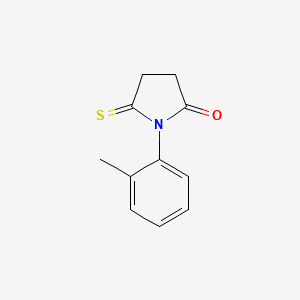

![2-Methyl-2-phenyl-2,3,5,6-tetrahydro-4H-cyclopenta[b]furan-4-one](/img/structure/B15207760.png)
